Cas no 1387918-10-6 (N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1387918-10-6x500.png)
N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS008249834
- N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide
- Z1185133852
- N-[3-(tert-butylsulfonylmethyl)phenyl]-6-methylsulfanylpyridine-3-carboxamide
- 1387918-10-6
- EN300-26594684
-
- インチ: 1S/C18H22N2O3S2/c1-18(2,3)25(22,23)12-13-6-5-7-15(10-13)20-17(21)14-8-9-16(24-4)19-11-14/h5-11H,12H2,1-4H3,(H,20,21)
- InChIKey: UCZRWGRGOGKEQR-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C=1)NC(C1C=NC(=CC=1)SC)=O)(C(C)(C)C)(=O)=O
計算された属性
- 精确分子量: 378.10718492g/mol
- 同位素质量: 378.10718492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 110Ų
N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594684-0.05g |
N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide |
1387918-10-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide 関連文献
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N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報
Introduction to N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1387918-10-6)
N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1387918-10-6, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest.
The molecular structure of this compound features a pyridine core, which is a well-documented scaffold in medicinal chemistry for its ability to interact with various biological targets. Specifically, the presence of a carboxamide group at the 3-position and a phenyl ring substituted with a sulfonyl group at the 3-position contributes to its distinctive chemical profile. The 6-(methylsulfanyl)pyridine moiety further enhances its potential bioactivity, making it a promising candidate for further exploration in drug discovery.
In recent years, there has been a growing emphasis on the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide make it an attractive candidate for investigating its potential applications in therapeutic interventions. For instance, the sulfonyl group is known to exhibit pharmacological properties that could be beneficial in the treatment of inflammatory disorders and neurological conditions.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The combination of the pyridine core with the sulfonyl and methylsulfanyl substituents creates a diverse chemical space that can be explored through structural modifications. This flexibility allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it adaptable for various therapeutic applications.
Recent studies have begun to unravel the biological significance of this compound. Researchers have been particularly interested in its interaction with enzymes and receptors that are implicated in disease pathogenesis. The carboxamide group, for example, has been shown to exhibit inhibitory activity against certain enzymes, which could be leveraged for therapeutic purposes. Additionally, the phenyl ring substituted with a sulfonyl group has been identified as a key pharmacophore that contributes to the compound's bioactivity.
The synthesis of N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to achieve high yields and purity. This level of synthetic sophistication underscores the compound's complexity and its potential as a tool for further chemical and biological exploration.
In conclusion, N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1387918-10-6) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to interact with biological targets make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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